molecular formula C18H30Cl2N2O2 B019763 Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride CAS No. 102259-72-3

Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride

Cat. No. B019763
M. Wt: 377.3 g/mol
InChI Key: ZHUBLLYQQAXTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It is commonly used in scientific research due to its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride is not fully understood. However, it is believed to act on various molecular targets such as ion channels, receptors, and enzymes. It has been shown to modulate the activity of several neurotransmitters including dopamine, serotonin, and acetylcholine.

Biochemical And Physiological Effects

Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity and yield. However, it also has some limitations such as its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research on Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride. One potential direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its anti-tumor properties and its potential use in cancer treatment. Additionally, further research can be done to understand its mechanism of action and to optimize its synthesis method for better yield and purity.
In conclusion, Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound that has potential applications in various fields of scientific research. Its unique properties and potential benefits make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride can be synthesized through several methods. One of the most common methods is the reaction of 2-methoxyphenethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a reducing agent. This method yields the desired compound in high purity and yield.

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

102259-72-3

Product Name

Quinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)-, dihydrochloride

Molecular Formula

C18H30Cl2N2O2

Molecular Weight

377.3 g/mol

IUPAC Name

6,7-dimethoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride

InChI

InChI=1S/C18H28N2O2.2ClH/c1-21-17-13-15-7-6-10-20(16(15)14-18(17)22-2)12-11-19-8-4-3-5-9-19;;/h13-14H,3-12H2,1-2H3;2*1H

InChI Key

ZHUBLLYQQAXTHL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)CCCN2CCN3CCCCC3)OC.Cl.Cl

Other CAS RN

102259-72-3

synonyms

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-piperidinoethyl)quinoline dihydr ochloride

Origin of Product

United States

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